molecular formula C10H23NO3S2 B167903 1-(2-Sulfosulfanylethylamino)octane CAS No. 1921-43-3

1-(2-Sulfosulfanylethylamino)octane

Cat. No. B167903
CAS RN: 1921-43-3
M. Wt: 269.4 g/mol
InChI Key: RJSHVMXWGMYEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Sulfosulfanylethylamino)octane, also known as SSO, is a water-soluble compound that has been widely used in scientific research. This compound is a sulfosuccinimidyl ester derivative of N-hydroxysulfosuccinimide (sulfo-NHS) and is commonly used as a cross-linking reagent for proteins, peptides, and other biomolecules. The purpose of

Mechanism of Action

The mechanism of action of 1-(2-Sulfosulfanylethylamino)octane involves the formation of a covalent bond between the sulfosuccinimidyl ester group of 1-(2-Sulfosulfanylethylamino)octane and the primary amine groups of proteins, peptides, or other biomolecules. This covalent bond forms a cross-link between the two molecules, which can stabilize protein complexes and prevent dissociation.
Biochemical and Physiological Effects:
1-(2-Sulfosulfanylethylamino)octane has been shown to have minimal effects on the biochemical and physiological properties of proteins and other biomolecules. This compound does not affect the enzymatic activity of proteins or alter their conformation. However, it is important to note that the use of 1-(2-Sulfosulfanylethylamino)octane can affect the solubility and stability of proteins, particularly if the cross-linking reaction is not optimized.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Sulfosulfanylethylamino)octane as a cross-linking reagent is its water solubility, which makes it easy to use in aqueous solutions. 1-(2-Sulfosulfanylethylamino)octane is also a relatively mild cross-linking reagent that does not require harsh reaction conditions. However, 1-(2-Sulfosulfanylethylamino)octane is not suitable for all types of proteins and biomolecules, and the cross-linking reaction must be optimized for each individual case. Additionally, 1-(2-Sulfosulfanylethylamino)octane can be expensive and may not be cost-effective for large-scale experiments.

Future Directions

There are several future directions for the use of 1-(2-Sulfosulfanylethylamino)octane in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. 1-(2-Sulfosulfanylethylamino)octane could be used to cross-link proteins in situ, allowing for the identification of protein complexes and their interactions. Another potential application is in the development of new biosensors and diagnostic tools. 1-(2-Sulfosulfanylethylamino)octane could be used to immobilize proteins onto surfaces, allowing for the detection of specific biomolecules in complex samples. Finally, 1-(2-Sulfosulfanylethylamino)octane could be used in the development of new drug delivery systems, where proteins or other biomolecules are cross-linked to drug molecules to improve their stability and efficacy.

Synthesis Methods

The synthesis of 1-(2-Sulfosulfanylethylamino)octane involves the reaction of sulfo-NHS with 3-(2-aminoethylamino)propyltrimethoxysilane (AEPTMS) in the presence of N,N-diisopropylethylamine (DIPEA) and N,N-dimethylformamide (DMF). The resulting 1-(2-Sulfosulfanylethylamino)octane product is a white powder that is soluble in water and other polar solvents.

Scientific Research Applications

1-(2-Sulfosulfanylethylamino)octane has been widely used in scientific research as a cross-linking reagent for proteins, peptides, and other biomolecules. This compound is particularly useful in the study of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 1-(2-Sulfosulfanylethylamino)octane can also be used to immobilize proteins onto surfaces for use in biosensors and other analytical applications.

properties

CAS RN

1921-43-3

Product Name

1-(2-Sulfosulfanylethylamino)octane

Molecular Formula

C10H23NO3S2

Molecular Weight

269.4 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)octane

InChI

InChI=1S/C10H23NO3S2/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14/h11H,2-10H2,1H3,(H,12,13,14)

InChI Key

RJSHVMXWGMYEBO-UHFFFAOYSA-N

SMILES

CCCCCCCCNCCSS(=O)(=O)O

Canonical SMILES

CCCCCCCCNCCSS(=O)(=O)O

synonyms

Thiosulfuric acid hydrogen S-[2-(octylamino)ethyl] ester

Origin of Product

United States

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